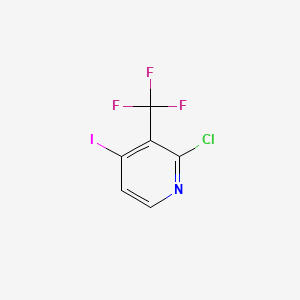

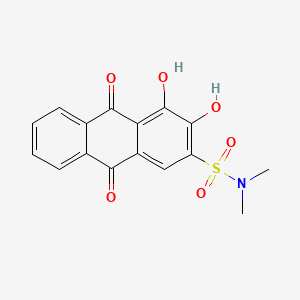

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

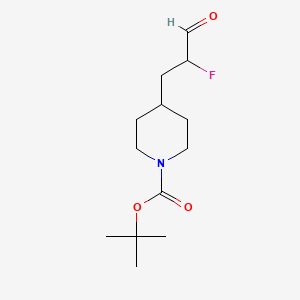

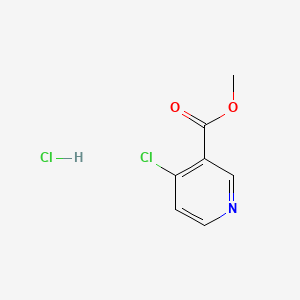

“3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a heterocyclic organic compound . It has a molecular weight of 347.342520 g/mol and a molecular formula of C16H13NO6S . The IUPAC name for this compound is 3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CN©S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.342520 g/mol . It has 7 H-Bond acceptors and 2 H-Bond donors .Applications De Recherche Scientifique

Electrochemical Properties and Charge Transfer

The electrochemical amphoteric nature of compounds related to 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been investigated. A study by Perepichka et al. (2002) focused on the unusual electrochemical behavior and charge transfer properties of such compounds, noting their potential in electronic applications. They observed unique states like the D(2+)-sigma-A(.-) redox state in these compounds (Perepichka et al., 2002).

Reactions with Nucleophilic Reagents

The reactivity of similar anthracene derivatives towards nucleophilic reagents was explored by Adam and Winkler (1983). Their work highlighted the versatility of these compounds in chemical reactions, which could be beneficial in synthesizing various chemical intermediates (Adam & Winkler, 1983).

Organic Opto-electronic Materials

Research by Zheng (2005) indicated the potential of dihydroxy-9,10-dihydroanthracene derivatives as intermediates in creating organic opto-electronic materials. This application is significant for the development of new electronic devices and materials (Zheng, 2005).

Generation of Singlet Diatomic Sulfur

Andō et al. (1987) studied the generation of singlet diatomic sulfur from compounds similar to the one . Their research contributes to understanding the chemical processes involving sulfur, which has implications in various industrial and chemical synthesis applications (Andō et al., 1987).

Synthesis of Anticancer Drug Intermediates

Bao Xiu-rong (2009) investigated the synthesis of compounds akin to 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as intermediates for anticancer drugs. This demonstrates the compound's relevance in pharmaceutical research and drug development (Bao Xiu-rong, 2009).

Propriétés

IUPAC Name |

3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-17(2)24(22,23)11-7-10-12(16(21)15(11)20)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,20-21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHLIYHBRMFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735049 |

Source

|

| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

CAS RN |

1313738-84-9 |

Source

|

| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)